N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline
Description
N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline (CAS: 5185-78-4) is an azo compound characterized by a central aniline group substituted with diethylamine at the para position and linked via an azo bond to a pyridine-1-oxide moiety. Its molecular formula is C₁₅H₁₈N₄O (MW: 270.37 g/mol) . Toxicity studies classify it as a questionable carcinogen with experimental neoplastigenic data, showing a rat oral TDLo of 6426 mg/kg over 52 weeks . Upon thermal decomposition, it emits toxic nitrogen oxides (NOₓ) .
Properties
CAS No. |
7347-49-1 |
|---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N,N-diethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-3-18(4-2)15-7-5-13(6-8-15)16-17-14-9-11-19(20)12-10-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
KSSLUCNXTYSFDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE typically involves the reaction of N,N-diethylaniline with 4-nitropyridine N-oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diazenyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to ensure it meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The diazenyl group can undergo substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized forms of the compound, while reduction can yield various reduced derivatives.
Scientific Research Applications
N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE is used in various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems and processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-(1-OXIDOPYRIDIN-1-IUM-4-YL)DIAZENYLANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N,2,3-Tetramethyl-4-(4'-(pyridyl-1'-oxide)azo)aniline (CAS: 19456-75-8)
N,N-Dimethyl-4-(4'-(pyridyl-1'-oxide)azo)aniline (CAS: 7687-04-9)
- Structural Difference : Dimethylamine substituents instead of diethyl.
N,N-Dipropyl-4-(4'-(pyridyl-1'-oxide)azo)aniline
Table 1: Substituent Effects on Toxicity and Physicochemical Properties
Positional Isomers and Functional Group Variations
N,N-Dimethyl-4-(2-pyridylazo)aniline 1-oxide (CAS: 7687-04-9)
- Structural Difference : Pyridyl-oxide group at the 2-position instead of 4-position.
4-Nitrobenzoic acid–N-(pyrimidin-2-yl)-aniline
- Structural Difference : Pyrimidine ring replaces pyridyl-oxide; nitrobenzoic acid moiety introduced.
- Applications : Demonstrates the role of heterocyclic systems in crystal packing and intermolecular interactions .
Mechanistic and Metabolic Comparisons
Carcinogenicity Pathways
N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline shares structural alerts with tobacco-specific nitrosamines (e.g., N'-nitrosonornicotine), which undergo metabolic α-hydroxylation to form reactive electrophiles (e.g., diazohydroxides) .
Mutagenicity
Model compounds with α-hydroxylated nitroso groups exhibit mutagenicity in Salmonella typhimurium TA100 without enzymatic activation . This suggests that structural analogs with labile azo bonds could pose similar risks.
Dye Chemistry
- Sublimation Fastness: Derivatives like N,N-diethyl-4-[(4-nitro-2,5-dihydro-1,3-thiazol-2-yl)diazenyl]aniline (CAS: Not listed) demonstrate enhanced dye stability under alkaline conditions, highlighting the role of electron-withdrawing groups (e.g., nitro, pyridyl-oxide) in improving fastness .
- Color Properties : Pyridyl-oxide azo compounds typically exhibit strong absorption in the visible spectrum due to extended conjugation, making them suitable for textile dyes .
Medicinal Chemistry
- Pyrazoline Derivatives: Structural analogs like N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline (CAS: Not listed) show applications in drug discovery, with planar pyrazoline rings facilitating target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
